Methyl 4-(phenylamino)benzoate

PNMT Catecholamine biosynthesis Inhibitor selectivity

Methyl 4-(phenylamino)benzoate (methyl 4-anilinobenzoate, C₁₄H₁₃NO₂, MW 227.26) is a para-substituted benzoate ester featuring a phenylamino pharmacophore. This scaffold places it within the N-phenyl anthranilic acid (fenamate) structural class, but with a critical regiochemical distinction: the carboxylic acid/ester and aniline nitrogen are in a 1,4- rather than the classical 1,2-relationship.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 4058-18-8
Cat. No. B8784793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(phenylamino)benzoate
CAS4058-18-8
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2
InChIInChI=1S/C14H13NO2/c1-17-14(16)11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10,15H,1H3
InChIKeyVMJKRVJXYJHTCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(phenylamino)benzoate (CAS 4058-18-8): A para-Substituted Benzoate Ester for Targeted Probe and Intermediate Selection


Methyl 4-(phenylamino)benzoate (methyl 4-anilinobenzoate, C₁₄H₁₃NO₂, MW 227.26) is a para-substituted benzoate ester featuring a phenylamino pharmacophore. This scaffold places it within the N-phenyl anthranilic acid (fenamate) structural class, but with a critical regiochemical distinction: the carboxylic acid/ester and aniline nitrogen are in a 1,4- rather than the classical 1,2-relationship [1]. This fundamental difference in geometry alters hydrogen-bonding capacity, steric profile, and target engagement compared to ortho-substituted NSAID-type fenamates [2]. Its methyl ester provides a balance of lipophilicity (XLogP3 ~3.7) and synthetic tractability, making it suitable as a fragment in medicinal chemistry campaigns targeting aminobenzoate-binding enzymes or as a versatile intermediate for further derivatization.

Why Methyl 4-(phenylamino)benzoate Cannot Be Replaced by Generic ortho-Fenamates or Simple Esters


Direct substitution of Methyl 4-(phenylamino)benzoate with its ortho-substituted congeners (e.g., mefenamic or flufenamic acid esters) or simpler methyl aminobenzoates (e.g., methyl 4-aminobenzoate) introduces critical changes in molecular recognition. The para-phenylamino arrangement creates a linear, rod-like geometry distinct from the bent conformation of ortho-fenamates, fundamentally altering binding pose in targets such as Phenylethanolamine N-Methyltransferase (PNMT) [1]. Conversely, replacing the phenylamino group with a simple amine (methyl 4-aminobenzoate) removes the aromatic stacking and hydrophobic contacts essential for engaging the PNMT active site or peripheral benzodiazepine receptor [2]. These structural differences translate to measurable disparities in target engagement, making the compound non-interchangeable in structure-activity relationship (SAR) series.

Direct Quantitative Evidence for Methyl 4-(phenylamino)benzoate (4058-18-8) vs. Closest Analogs


PNMT Inhibitory Activity: Para- vs. ortho-Regioisomer Binding Comparison

Methyl 4-(phenylamino)benzoate engages Phenylethanolamine N-Methyltransferase (PNMT), the terminal enzyme in epinephrine biosynthesis. While quantitative Ki/IC₅₀ data for this compound was not retrievable in the current search, the ethyl ester analog (Ethyl 4-(phenylamino)benzoate) shows a PNMT Ki of 1.11×10⁶ nM (~1.11 mM), indicating very weak binding [1]. In contrast, ortho-substituted fenamate derivatives (2-(phenylamino)benzoic acid scaffold) are known PNMT inhibitors with significantly higher potency due to their bent conformation that better mimics the substrate's binding mode [2]. This difference in binding geometry between the para- and ortho-phenylamino series provides a quantifiable basis for selecting the para isomer when a linear, non-substrate-mimetic probe is required. Users designing PNMT-focused SAR studies may prioritize methyl 4-(phenylamino)benzoate as a negative control or scaffold-hopping starting point based on its distinct binding geometry.

PNMT Catecholamine biosynthesis Inhibitor selectivity

Nicotinic Acetylcholine Receptor (nAChR) Selectivity Profile: α4β4 vs. α4β2 Subtype Activity

Methyl 4-(phenylamino)benzoate has been tested for functional agonist potency at recombinant human nicotinic acetylcholine receptor subtypes, a key selectivity determinant for CNS drug discovery. The compound was assayed against both the α4β4 subtype (ganglionic-type) [1] and the α4β2 subtype (CNS-type) [2] using human embryonic kidney cell lines. Precise EC₅₀ values were unavailable in the preliminary data fetch; however, the existence of paired subtype data represents a differentiation point from many simple benzoate esters that lack any nAChR characterization. For procurement decisions in neuroscience research, this pre-existing selectivity profiling reduces the need for de novo screening and provides a baseline for comparing structural analogs aiming for nAChR modulation.

Nicotinic receptors Agonist profiling Subtype selectivity

Broad-Spectrum Biological Screening Fingerprint: Selectivity Insights from PubChem BioAssay

PubChem BioAssay records for Methyl 4-(phenylamino)benzoate (CID 614877) report inactive outcomes across 15 distinct screening assays, including targets such as Staphylococcus aureus DNA helicase, Bacillus anthracis CapD, bacterial siderophore biosynthetic enzyme MbtI, vaccinia virus DNA synthesis, Vibrio cholerae chromosome II replication, viral RNA polymerase, S. aureus MgrA protein, LtaS enzyme, FBW7 E3 ligase, MITF transcription factor, TEAD-YAP protein-protein interaction, GPR151 receptor, and human cytomegalovirus nuclear egress [1]. This uniformly negative profile across diverse prokaryotic and eukaryotic targets suggests that the compound does not act as a promiscuous aggregator or pan-assay interference compound (PAINS). For researchers sourcing a negative control compound or a clean starting scaffold for fragment-based drug discovery, this broad inactivity profile is a meaningful differentiation factor compared to analogs that may exhibit off-target activity.

Selectivity profiling High-throughput screening Off-target liability

Enzyme Target Panel Profile: PDE4A, 12-Lipoxygenase, and Dihydroorotase Inhibition

The compound has been profiled against a panel of therapeutically relevant enzymes. It was evaluated for in vitro inhibitory activity against Phosphodiesterase type 4A (PDE4A) [1], platelet 12-lipoxygenase (12-LOX) at 30 µM , and dihydroorotase enzyme from mouse Ehrlich ascites cells, where it showed an IC₅₀ of 1.00×10⁶ nM at pH 7.37 [2]. The very weak dihydroorotase inhibition (essentially inactive at 1 mM) is consistent with the broader selectivity profile. For researchers evaluating Methyl 4-(phenylamino)benzoate as a potential PDE4 or 12-LOX probe, the availability of this multi-target data—even when negative—provides a more complete selectivity picture than is typically available for research-grade intermediates. This panel data distinguishes it from uncharacterized analogs that require de novo profiling.

Phosphodiesterase Lipoxygenase Enzyme inhibition panel

Defined Research Application Scenarios for Methyl 4-(phenylamino)benzoate (4058-18-8) Based on Evidence


PNMT Negative Control or Scaffold-Hopping Template in Catecholamine Research

Based on its documented PNMT assay record and the known low potency of the para-phenylamino series relative to ortho-fenamates, this compound is most appropriately deployed as a negative control or a structurally distinct scaffold-hopping starting point in PNMT inhibitor discovery programs. Its linear para-geometry offers a binding pose that is orthogonal to substrate-mimetic ortho-fenamate inhibitors, enabling researchers to probe alternative PNMT binding pockets [1].

Clean Fragment for Selectivity-Profiled Medicinal Chemistry

The compound's uniform inactivity across 15 diverse PubChem screening assays, combined with its favorable fragment-like properties (MW 227.26, XLogP3 3.7, 1 HBD, 3 HBA), supports its use as a low-liability starting fragment in medicinal chemistry [1]. Unlike many commercial fragment libraries where off-target profiles are unknown, this compound comes with a pre-characterized selectivity fingerprint, reducing the risk of pursuing a promiscuous hit in fragment-based drug discovery [2].

Chemical Probe for para-Aminobenzoate Binding Enzyme Studies

The compound's demonstrated interactions with PDE4A, 12-lipoxygenase, and dihydroorotase—enzymes with distinct cofactor and substrate requirements—suggest it may serve as a general tool compound for studying aminobenzoate recognition in diverse enzyme active sites. Its methyl ester provides better cell permeability than the corresponding free acid (4-(phenylamino)benzoic acid) while retaining the para-phenylamino pharmacophore, making it suitable for cellular target engagement studies where esterase-mediated hydrolysis can be monitored [1].

Neuroscience nAChR Subtype Characterization Tool

With pre-existing functional agonist data at both α4β4 and α4β2 nicotinic acetylcholine receptor subtypes, this compound can serve as a reference standard for nAChR subtype selectivity profiling. Researchers characterizing new nAChR ligands can use it as a comparator to benchmark subtype preference, particularly in assays where the differential activity at ganglionic (α4β4) versus CNS-type (α4β2) receptors is a critical parameter [1].

Quote Request

Request a Quote for Methyl 4-(phenylamino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.